molecular formula C7H15NO B1315307 N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine CAS No. 7179-96-6

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Cat. No. B1315307
CAS RN: 7179-96-6
M. Wt: 129.2 g/mol
InChI Key: PMULDAJCNKLGCN-UHFFFAOYSA-N
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Description

“N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine” is a chemical compound with the CAS Number: 7179-96-6 . It has a molecular weight of 129.2 and a linear formula of C7 H15 N O . It is typically stored at -20°C and is in liquid form .


Synthesis Analysis

The synthesis of “N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine” involves several steps. One method involves the use of triethylamine in toluene . Another method involves the use of 1,8-diazabicyclo . There are also multi-step reactions that involve the use of Et3N / toluene and K2CO3 / butan-1-ol . In one example, a solution of 254 mg (0.75 mmol) 6-chloro-2-ethylsulfanyl-N- [(3-fluorophenyl)-methyl]-4-methyl-pyridine-3-carboxylic acid amide, 322 mg (2.25 mmol) N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine and 392 μΙ (2.25 mmol) DIPEA in MeCN (2 ml) was heated in the microwave at 150 °C for 4.5 h .


Molecular Structure Analysis

The linear structure formula of “N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine” is C7 H15 N O .


Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine” are diverse. It can react with triethylamine in toluene or with 1,8-diazabicyclo . It can also undergo multi-step reactions that involve the use of Et3N / toluene and K2CO3 / butan-1-ol .


Physical And Chemical Properties Analysis

“N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine” is a liquid and is typically stored at -20°C . It has a molecular weight of 129.2 and a linear formula of C7 H15 N O .

Scientific Research Applications

Organic Synthesis Applications

Research has explored the synthesis and transformation of compounds based on tetrahydro-2H-pyran-2-yl derivatives. For instance, a study detailed the synthesis of dicarboxylic acid amides and diamides using a base of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, showcasing its utility in organic synthesis and potential in creating novel organic compounds (A. A. Aghekyan et al., 2018). Another study focused on the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, demonstrating its applications in the chemical transformations leading to the development of complex organic molecules (N. S. Arutyunyan et al., 2012).

Ligand Design for Metal Complexes

Tetrahydro-2H-pyran derivatives have been utilized in the design of ligands for metal complexes. A study on Cobalt(II) complexes incorporating N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands highlighted the formation of complexes with varied coordination based on the substitution group. These complexes were investigated for their potential in methyl methacrylate (MMA) polymerization, indicating the role of such ligands in catalysis and polymer science (Sunghye Choi et al., 2015).

Photocytotoxicity for Therapeutic Applications

Research into iron(III) complexes that include tetrahydro-2H-pyran derivatives as part of their structure has demonstrated significant photocytotoxicity under red light, suggesting potential applications in photodynamic therapy for cancer. These complexes have shown to be ingested by cell nuclei and interact with DNA, paving the way for targeted cancer therapies (Uttara Basu et al., 2014).

Safety And Hazards

“N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine” has been classified as an irritant . It has been associated with hazard statements such as H315-H319-H335 , indicating that it causes severe skin burns and eye damage .

properties

IUPAC Name

N-methyl-1-(oxan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-7-4-2-3-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULDAJCNKLGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507340
Record name N-Methyl-1-(oxan-2-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80507340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

CAS RN

7179-96-6
Record name Tetrahydro-N-methyl-2H-pyran-2-methanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(oxan-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
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